molecular formula C8H8N2O B138424 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 156136-84-4

1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B138424
M. Wt: 148.16 g/mol
InChI Key: PIKWRIBNROHTRO-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol .


Synthesis Analysis

There are several methodologies for the synthesis of pyridine derivatives, including 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 . The Canonical SMILES is CN1C(=O)CC2=C1N=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include a molecular weight of 148.16 g/mol, a topological polar surface area of 33.2 Ų, and a complexity of 181 . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Scientific Research Applications

Chemical Synthesis and Building Blocks

  • The compound is involved in the synthesis of various pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines. These reactions typically involve deprotonation and reaction with nitriles, followed by cyclization (Davis, Wakefield & Wardell, 1992).

Biological Applications

  • 1H-Pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Synthetic Methods Development

  • 1-Methyl-1H-pyrrolo[2,3-c]pyridine has been synthesized efficiently using sodium borohydride reduction, a method applicable to various N6-substituted analogues (Nechayev et al., 2013).
  • Novel synthesis approaches for 1H-pyrrolo[2,3-b]pyridines have been explored, highlighting different routes and reactions for generating derivatives (Herbert & Wibberley, 1969).

Drug Development and Pharmacological Research

  • 1H-Pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated as c-Met inhibitors, showcasing their potential in pharmaceutical development (Liu et al., 2016).

properties

IUPAC Name

1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKWRIBNROHTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

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